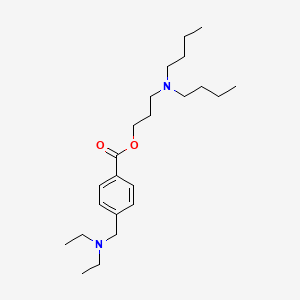![molecular formula C13H7F3N2O5 B14433896 2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 77529-20-5](/img/structure/B14433896.png)
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is a complex organic compound that features a nitro group, a trifluoromethyl group, and a pyridinyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves multiple steps. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Shares the trifluoromethyl and pyridine moieties but lacks the nitro group.
2-(Trifluoromethyl)pyridine-5-boronic acid: Contains a boronic acid group instead of the nitro and benzoic acid groups.
Uniqueness
2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is unique due to the combination of its nitro, trifluoromethyl, and pyridinyl ether functionalities. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
77529-20-5 |
|---|---|
Formule moléculaire |
C13H7F3N2O5 |
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
2-nitro-5-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H7F3N2O5/c14-13(15,16)7-1-4-11(17-6-7)23-8-2-3-10(18(21)22)9(5-8)12(19)20/h1-6H,(H,19,20) |
Clé InChI |
SNKSCHCSNQDPLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=NC=C(C=C2)C(F)(F)F)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



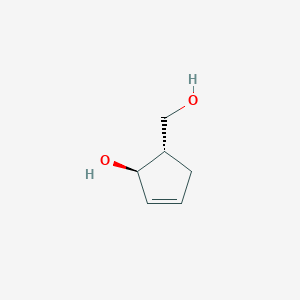
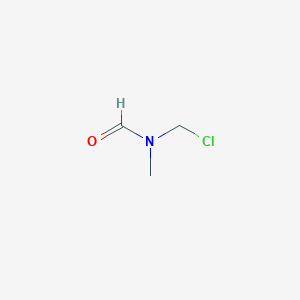
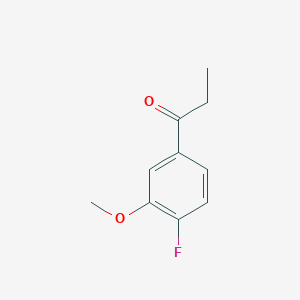


silane](/img/structure/B14433845.png)

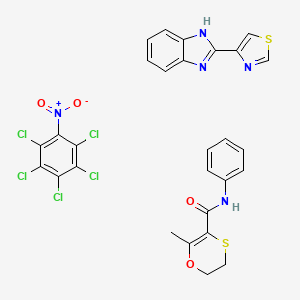
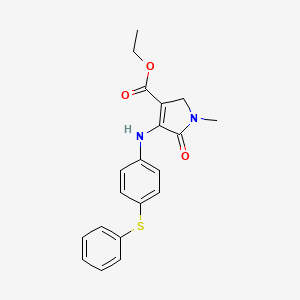

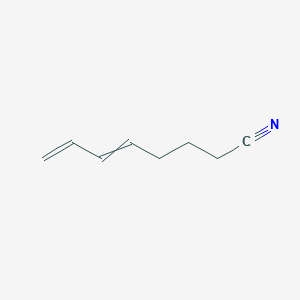
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
